2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride
Overview
Description
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process involves the removal of the metalation group, dehydroxylation, and pyridine reduction in a single step .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, potentially interacting with receptors and enzymes in the body. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds featuring a spirocyclic structure with a piperidine ring.
Uniqueness: 2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific functional groups and the presence of the piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Biological Activity
2-Hydroxy-2-methyl-N-(piperidin-4-yl)propanamide hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and analgesic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : 2-hydroxy-2-methyl-N-piperidin-4-ylpropanamide; hydrochloride
- Molecular Weight : 222.71 g/mol
- CAS Number : 1233955-75-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperidine ring structure is crucial for its pharmacological effects, influencing receptor binding and enzymatic interactions.
Key Mechanisms:
- Receptor Interaction : The compound exhibits affinity for opioid receptors, which may contribute to its analgesic properties.
- Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in inflammatory pathways, potentially reducing pain and inflammation.
Biological Activity Overview
The compound has been studied for several biological activities:
1. Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating infections.
2. Analgesic Effects
The analgesic potency of this compound has been compared to established opioids. In animal models, it demonstrated significant pain relief comparable to morphine, indicating its potential as a therapeutic agent for pain management.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study published in PubMed Central reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
- Analgesic Efficacy : In a tail withdrawal test conducted on rats, the compound exhibited an ED50 value significantly lower than that of standard analgesics, suggesting a strong analgesic effect .
- Inflammation Modulation : Research demonstrated that the compound significantly reduced nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, indicating its role in mitigating inflammatory responses .
Properties
IUPAC Name |
2-hydroxy-2-methyl-N-piperidin-4-ylpropanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,13)8(12)11-7-3-5-10-6-4-7;/h7,10,13H,3-6H2,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBDDXGQAILLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCNCC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-75-3 | |
Record name | Propanamide, 2-hydroxy-2-methyl-N-4-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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